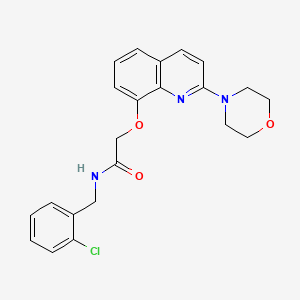

N-(2-chlorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3/c23-18-6-2-1-4-17(18)14-24-21(27)15-29-19-7-3-5-16-8-9-20(25-22(16)19)26-10-12-28-13-11-26/h1-9H,10-15H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEQZMDAQJCEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=CC=C4Cl)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a morpholino group attached to a quinoline moiety, which is known for its biological significance. The presence of the 2-chlorobenzyl substituent enhances lipophilicity and may influence the compound's interaction with biological targets.

-

Enzyme Inhibition :

- The compound has been investigated for its ability to inhibit specific enzymes implicated in cancer progression. For instance, studies have shown that derivatives of quinoline can act as inhibitors for various kinases involved in tumor growth and metastasis .

- The binding affinity and inhibition constants (IC50 values) are critical in determining the efficacy of such compounds. For example, related compounds have demonstrated IC50 values in the low micromolar range against targets like GLO1 (glyoxalase 1), which is associated with cancer cell survival .

- Cytotoxicity :

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound and its analogs:

| Compound | Target | IC50 (µM) | Effect | Cell Line |

|---|---|---|---|---|

| This compound | GLO1 | 18.5 ± 0.5 | Strong inhibition | Various |

| Analog 1 | ERK1/2 | 7.4 | Apoptosis induction | K562 (leukemia) |

| Analog 2 | Tubulin polymerization | 1.16 | Antiproliferative activity | T47D (breast cancer) |

Case Study 1: Anticancer Activity

A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant antiproliferative effects against breast carcinoma cells (T47D). The mechanism was linked to the induction of apoptosis through caspase activation pathways, highlighting the potential of this compound as a lead for further development in cancer therapeutics .

Case Study 2: Enzyme Inhibition

In another study focused on glyoxalase inhibition, compounds structurally similar to this compound were screened for their ability to inhibit GLO1. The results indicated that modifications to the quinoline structure could enhance inhibitory potency, suggesting a strong SAR relationship that could be exploited for drug design .

Scientific Research Applications

Neurological Research

N-(2-chlorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has shown promise in neurological studies due to its structural features that suggest potential interactions with neurotransmitter receptors. Preliminary studies indicate that it may exhibit:

- Anti-inflammatory properties : This could be beneficial in treating neurodegenerative diseases characterized by inflammation.

- Analgesic effects : It may serve as a candidate for pain management therapies.

Cancer Research

The compound's structural similarities with other quinoline derivatives suggest potential applications in oncology. Research indicates that compounds with similar structures have demonstrated:

- Anti-cancer properties : The ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Targeted receptor binding : Molecular docking studies reveal that this compound may effectively bind to specific receptors involved in cancer progression.

Pharmacological Studies

The pharmacokinetics of this compound are under investigation to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Tissue Concentration Studies : Studies on tissue penetration and concentration levels can help optimize dosing regimens for therapeutic efficacy.

| Study Focus | Findings |

|---|---|

| Tissue Concentration | Higher concentrations observed in targeted tissues compared to plasma levels. |

| Pharmacokinetics | Potential for long half-life, suggesting sustained therapeutic effects. |

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of this compound, researchers found significant reductions in inflammatory markers in animal models of neuroinflammation. This suggests its potential utility in treating conditions like multiple sclerosis or Alzheimer's disease.

Case Study 2: Cancer Cell Inhibition

Another study focused on the compound's effects on various cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis, particularly in breast and lung cancer cell lines, highlighting its potential as an anti-cancer agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its combination of:

- Quinoline backbone: A bicyclic aromatic system with nitrogen at position 1.

- Morpholino substituent: Introduced at the quinoline’s 2-position, providing polar functionality.

- Acetamide linker: Bridges the quinoline and 2-chlorobenzyl groups, allowing conformational flexibility.

Comparison Table of Analogous Acetamide Derivatives

Key Differences and Implications

Substituent Effects on Solubility: The morpholino group in the target compound improves water solubility compared to brominated analogs (e.g., 5,7-dibromoquinoline derivatives), which are more lipophilic .

Synthetic Routes: The target compound likely employs a coupling reaction between 2-morpholinoquinolin-8-ol and 2-chlorobenzylamine via an acetamide linker, similar to methods described for N-(4-isopropylphenyl)acetamide derivatives . In contrast, halogenated analogs (e.g., 5,7-dibromoquinoline) require bromination steps, increasing synthetic complexity .

Crystallographic and Spectroscopic Data :

- Crystallography of related compounds (e.g., N-(4-fluorophenyl)-2-chloroacetamide) reveals intramolecular hydrogen bonding (C–H···O), a feature that may stabilize the target compound’s conformation .

- NMR and HRMS data for analogs (e.g., 2-(N-allylacetamido)-N-(4-chlorobenzyl)acetamide) confirm the reliability of spectral techniques for structural validation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-chlorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, and how can intermediates be characterized?

- Methodology : The compound’s synthesis likely involves sequential substitution and condensation reactions. For example, analogous quinoline-oxyacetamide derivatives are synthesized via nucleophilic substitution (e.g., reacting 8-hydroxyquinoline derivatives with chloroacetamide intermediates under basic conditions) followed by condensation with substituted benzylamines .

- Characterization : Intermediates are typically verified using H/C NMR for functional group confirmation and LC-MS for purity assessment. Crystallographic validation (e.g., using SHELX software for X-ray diffraction analysis) ensures structural accuracy .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For related acetamide-quinoline hybrids, intramolecular interactions (e.g., C–H···O) and intermolecular hydrogen bonds (N–H···O) stabilize the crystal lattice. SHELXL refinement (via SHELX software) is recommended for high-resolution data to resolve torsional angles and confirm morpholinoquinoline orientation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Exposure Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact. For structurally similar acetamides, acute toxicity is mitigated via immediate washing with water and medical consultation if exposed .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or degradation, as recommended for chloroacetamide derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for the morpholinoquinolin-8-yl-oxyacetamide scaffold?

- Methodology :

- Reaction Optimization : Use design of experiments (DoE) to test variables like solvent polarity (acetonitrile vs. dichloromethane), base strength (KCO vs. NaHCO), and temperature. For example, NaCO in CHCl at room temperature improved yields in analogous morpholine-acetamide syntheses .

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution rates .

Q. How should researchers address discrepancies in biological activity data across different structural analogs?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 2-chlorobenzyl vs. 4-methylphenyl) on target binding using molecular docking or pharmacophore modeling. For example, the morpholino group’s electron-rich nature may enhance solubility but reduce membrane permeability .

- Data Normalization : Use standardized assays (e.g., fixed IC protocols) to minimize variability. Cross-validate results with orthogonal techniques like SPR (surface plasmon resonance) .

Q. What computational strategies validate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding using software like GROMACS or AMBER. For quinoline derivatives, prioritize force fields (e.g., CHARMM36) that accurately model π-π stacking and hydrogen bonding .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Validate with experimental data (e.g., crystallographic ligand coordinates from the PDB) .

Q. How can impurities or byproducts be identified and quantified during synthesis?

- Methodology :

- Analytical Techniques : Employ HPLC-MS with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate impurities. For chlorinated byproducts, monitor isotopic patterns in mass spectra .

- Process Control : Use in-situ FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of the morpholinoquinoline moiety under acidic conditions?

- Methodology :

- Stability Studies : Conduct accelerated degradation tests (e.g., 0.1 M HCl at 40°C for 24 hours) and analyze degradation products via LC-MS. For morpholine-containing compounds, ring-opening under strong acids is a common degradation pathway .

- Comparative Analysis : Cross-reference stability data with structurally similar compounds (e.g., N-cyclohexyl-2-(8-quinolinyloxy)acetamide) to identify trends in hydrolytic susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.